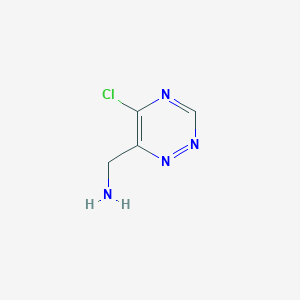

(5-Chloro-1,2,4-triazin-6-YL)methylamine

Description

(5-Chloro-1,2,4-triazin-6-YL)methylamine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a chlorine atom at the 5-position and a methylamine group at the 6-position. The triazine ring, a six-membered aromatic system with three nitrogen atoms, confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.

Synthetic routes to such triazine derivatives often involve condensation reactions or nucleophilic substitutions. For example, analogous compounds are synthesized by reacting triazine precursors with crown ethers under acidic conditions (e.g., trifluoroacetic acid) followed by purification via recrystallization . However, specific protocols for this compound may require tailored conditions to optimize yield and purity due to the reactivity of the methylamine group.

Properties

Molecular Formula |

C4H5ClN4 |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

(5-chloro-1,2,4-triazin-6-yl)methanamine |

InChI |

InChI=1S/C4H5ClN4/c5-4-3(1-6)9-8-2-7-4/h2H,1,6H2 |

InChI Key |

RJLCOFZXGZNVFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N=N1)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,2,4-triazin-6-YL)methylamine typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This method is a specialized approach for preparing 1,2,4-triazines . The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require refluxing to achieve high yields .

Industrial Production Methods

Industrial production methods for triazine compounds, including this compound, often involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher efficiency and yield, utilizing advanced techniques such as microwave-assisted synthesis or continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,2,4-triazin-6-YL)methylamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary amines, thiols, and alcohols.

Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted triazines, depending on the nucleophile used. For example, substitution with an amine results in an amino-triazine derivative .

Scientific Research Applications

(5-Chloro-1,2,4-triazin-6-YL)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chloro-1,2,4-triazin-6-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazine derivatives vary widely based on substituents, which dictate their chemical behavior and applications. Below is a comparative analysis of (5-Chloro-1,2,4-triazin-6-YL)methylamine with structurally related compounds:

Key Findings:

Reactivity: The chlorine atom in this compound enhances its susceptibility to nucleophilic aromatic substitution compared to non-halogenated analogs. However, it is less reactive than nitro-substituted triazines (e.g., 5-Nitro derivatives), where the NO₂ group strongly activates the ring for electrophilic attacks .

Biological Interactions: The methylamine group may facilitate hydrogen bonding or metal coordination, contrasting with crown ether hybrids, which prioritize cation binding .

Synthetic Complexity : Crown ether-triazine hybrids require multi-step syntheses involving reflux conditions and chromatographic purification , whereas the target compound’s synthesis is likely simpler due to the absence of macrocyclic components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.